![molecular formula C16H14FN5O3S B2423698 6-(3-fluorophenyl)-2-[1-(1H-imidazole-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one CAS No. 2380183-95-7](/img/structure/B2423698.png)
6-(3-fluorophenyl)-2-[1-(1H-imidazole-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-fluorophenyl)-2-[1-(1H-imidazole-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core, an azetidine ring, and an imidazole sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-fluorophenyl)-2-[1-(1H-imidazole-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions involving azetidine derivatives and suitable electrophiles.
Attachment of the Imidazole Sulfonyl Group: This step involves the sulfonylation of the imidazole ring, which can be achieved using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-fluorophenyl)-2-[1-(1H-imidazole-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Applications De Recherche Scientifique
6-(3-fluorophenyl)-2-[1-(1H-imidazole-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(3-fluorophenyl)-2-[1-(1H-imidazole-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(3-fluorophenyl)-2-[1-(1H-imidazole-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one: Unique due to its specific combination of functional groups and structural features.
Other Pyridazinone Derivatives: Similar core structure but different substituents, leading to varied biological activities.
Azetidine-Containing Compounds: Share the azetidine ring but differ in other structural aspects.
Imidazole Sulfonyl Derivatives: Contain the imidazole sulfonyl group but differ in the rest of the molecule.
Uniqueness
The uniqueness of this compound lies in its specific combination of a pyridazinone core, an azetidine ring, and an imidazole sulfonyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
6-(3-fluorophenyl)-2-[1-(1H-imidazol-5-ylsulfonyl)azetidin-3-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O3S/c17-12-3-1-2-11(6-12)14-4-5-16(23)22(20-14)13-8-21(9-13)26(24,25)15-7-18-10-19-15/h1-7,10,13H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYASKZKIDJEFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CN2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
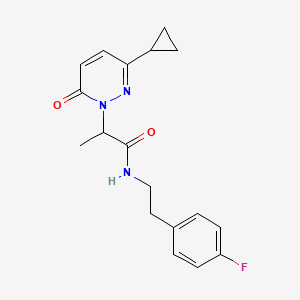
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2423619.png)
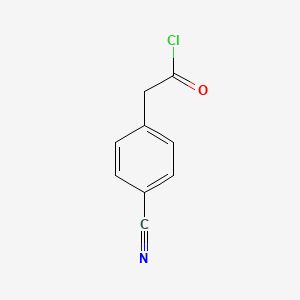
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2423621.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dichlorobenzamide](/img/structure/B2423622.png)
![3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2423623.png)
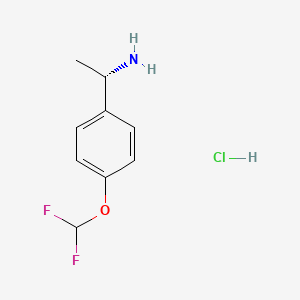
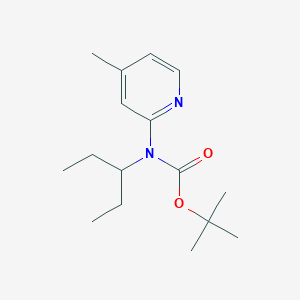
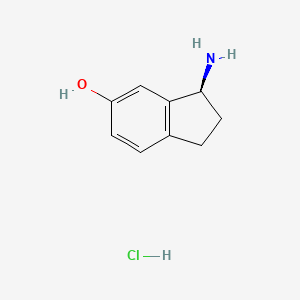
![N-(2-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2423631.png)
![N-[3-(Prop-2-ynylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2423632.png)
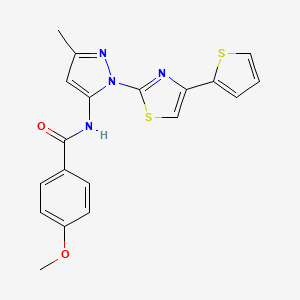
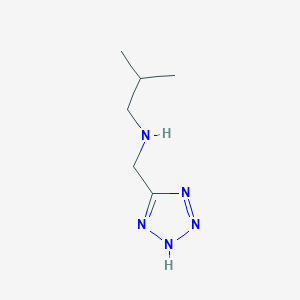
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2423635.png)
